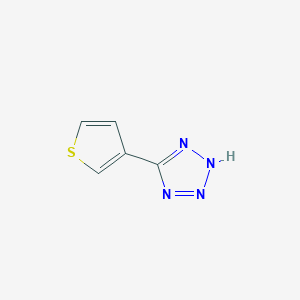

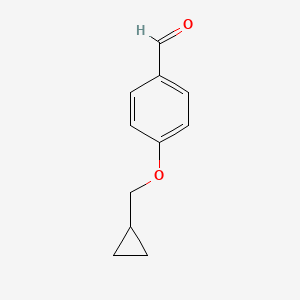

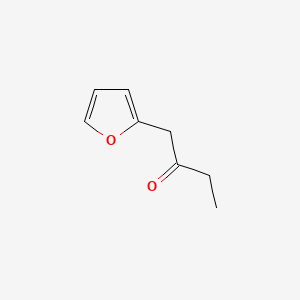

![molecular formula C10H9NO3 B1268233 Methyl 2-(benzo[D]oxazol-2-YL)acetate CAS No. 75762-23-1](/img/structure/B1268233.png)

Methyl 2-(benzo[D]oxazol-2-YL)acetate

Overview

Description

“Methyl 2-(benzo[d]oxazol-5-yl)acetate” is a chemical compound with the CAS Number: 97479-79-3 . It has a molecular weight of 191.19 . The compound appears as a light-yellow to yellow or pale-red powder, crystals, or liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(benzo[D]oxazol-2-YL)acetate” can be represented by the linear formula C10H9NO3 . The InChI Code for this compound is 1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-(benzo[D]oxazol-2-YL)acetate” is a light-yellow to yellow or pale-red powder, crystals, or liquid . It has a molecular weight of 191.19 . The compound should be stored sealed in a dry room at normal temperature .Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including Methyl 2-(benzo[D]oxazol-2-YL)acetate, have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. They have also been tested against fungal strains like Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups in these compounds has been linked to improved antimicrobial activity .

Anticancer Properties

Research has indicated that certain benzoxazole derivatives exhibit anticancer activities. In vitro studies using human colorectal carcinoma (HCT116) cancer cell lines have shown that these compounds can be effective in inhibiting cancer cell growth. The compounds’ ability to act as chemotherapeutic agents underscores their potential in cancer treatment, particularly for colorectal cancer, which has a high incidence and mortality rate .

Antifungal Efficacy

The antifungal activity of benzoxazole derivatives is another significant area of application. Studies have demonstrated that these compounds can be potent against fungal infections, with some derivatives showing high efficacy against Aspergillus niger and Candida albicans. This suggests their potential use in treating fungal-related diseases .

Development of Biological Materials

Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials. Their structural properties make them suitable for creating compounds with desired biological activities. This application is crucial in the development of new drugs and therapeutic agents .

Synthesis of Heterocycles

These compounds play a vital role in the synthesis of various heterocyclic compounds. The benzoxazole moiety can undergo transformations to form different heterocycles, which are essential in medicinal chemistry for their diverse pharmacological properties .

Functional Materials for Electronics

Benzoxazole derivatives have applications in the field of electronics and spintronics. They serve as precursors for functional materials that are applied in electronic devices. Their unique chemical properties allow for the development of materials with specific electronic characteristics .

Safety and Hazards

Future Directions

Benzoxazole derivatives, including “Methyl 2-(benzo[D]oxazol-2-YL)acetate”, have gained a lot of importance in the past few years due to their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them promising candidates for future research in medicinal chemistry .

Mechanism of Action

Target of Action

Methyl 2-(benzo[D]oxazol-2-YL)acetate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Benzoxazole derivatives have been reported to show significant antibacterial activity .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes in the microbial cells, leading to their death .

Biochemical Pathways

Benzoxazole derivatives have been reported to interfere with various biochemical processes in microbial cells, leading to their death .

Pharmacokinetics

Benzoxazole derivatives have been reported to exhibit good bioavailability .

Result of Action

Benzoxazole derivatives have been reported to exhibit significant antibacterial activity, suggesting that they may lead to the death of bacterial cells .

properties

IUPAC Name |

methyl 2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327112 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzo[D]oxazol-2-YL)acetate | |

CAS RN |

75762-23-1 | |

| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.